molecular formula C13H17NO4 B7965161 (2-Formyl-4-methoxy-phenyl)-carbamic acid tert-butyl ester

(2-Formyl-4-methoxy-phenyl)-carbamic acid tert-butyl ester

Cat. No.: B7965161
M. Wt: 251.28 g/mol
InChI Key: YVUGPPHGUHDVES-UHFFFAOYSA-N
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Description

(2-Formyl-4-methoxy-phenyl)-carbamic acid tert-butyl ester is an organic compound with a complex structure that includes a formyl group, a methoxy group, and a carbamic acid ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Formyl-4-methoxy-phenyl)-carbamic acid tert-butyl ester typically involves the formylation of a precursor compound, followed by esterification. One common method involves the use of dimethylformamide (DMF) as a solvent and reagent in the formylation step . The reaction conditions often include the use of a base such as potassium carbonate and a formylating agent like formic acid or its derivatives.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for larger scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

(2-Formyl-4-methoxy-phenyl)-carbamic acid tert-butyl ester can undergo various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: (2-Carboxy-4-methoxy-phenyl)-carbamic acid tert-butyl ester.

    Reduction: (2-Hydroxymethyl-4-methoxy-phenyl)-carbamic acid tert-butyl ester.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2-Formyl-4-methoxy-phenyl)-carbamic acid tert-butyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (2-Formyl-4-methoxy-phenyl)-carbamic acid tert-butyl ester exerts its effects depends on its specific application. In chemical reactions, it acts as a versatile intermediate, participating in various transformations due to its reactive functional groups. In biological systems, its mechanism of action would depend on its interaction with specific molecular targets, such as enzymes or receptors, which could be influenced by its structural features.

Comparison with Similar Compounds

Similar Compounds

  • (2-Formyl-4-methoxy-phenyl)-carbamic acid methyl ester
  • (2-Formyl-4-methoxy-phenyl)-carbamic acid ethyl ester
  • (2-Formyl-4-methoxy-phenyl)-carbamic acid isopropyl ester

Uniqueness

(2-Formyl-4-methoxy-phenyl)-carbamic acid tert-butyl ester is unique due to the presence of the tert-butyl ester group, which can influence its reactivity and stability compared to other esters. This makes it particularly useful in certain synthetic applications where steric hindrance and stability are important factors.

Properties

IUPAC Name

tert-butyl N-(2-formyl-4-methoxyphenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c1-13(2,3)18-12(16)14-11-6-5-10(17-4)7-9(11)8-15/h5-8H,1-4H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVUGPPHGUHDVES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)OC)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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